GDC-0425

Description

GDC-0425 est un inhibiteur de la chèque kinase 1 (Chk1) de petite taille, biodisponible par voie orale et hautement sélectif. Il a été étudié pour son potentiel à améliorer l'efficacité de la chimiothérapie dommageable à l'ADN en contournant l'arrêt du cycle cellulaire et les mécanismes de réparation du génome. Ce composé s'est montré prometteur dans les études précliniques et cliniques, en particulier en association avec la gemcitabine, pour le traitement des tumeurs solides réfractaires .

Propriétés

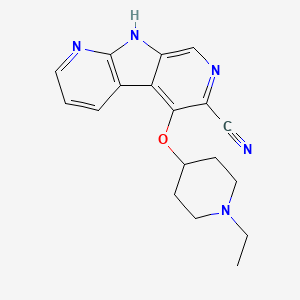

IUPAC Name |

3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZLBMHDUXSICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627539-18-7 | |

| Record name | GDC-0425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0425 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GDC-0425 implique plusieurs étapes, notamment la formation d'un système cyclique triazatricyclo et l'introduction d'un groupe nitrile. Les étapes clés impliquent généralement :

- Formation du système cyclique triazatricyclo par des réactions de cyclisation.

- Introduction du groupe nitrile par des réactions de substitution nucléophile.

- Purification finale et isolement du composé.

Méthodes de production industrielle

La production industrielle de GDC-0425 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'utilisation de techniques de purification avancées pour garantir que le produit final répond à des normes de qualité strictes .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la chèque kinase 1 et ses effets sur la régulation du cycle cellulaire.

Biologie : Investigé pour son rôle dans la modulation des voies de réponse aux dommages à l'ADN et l'amélioration de l'efficacité des agents chimiothérapeutiques.

Médecine : Exploré dans des essais cliniques pour le traitement des tumeurs solides réfractaires, en particulier en association avec la gemcitabine.

Industrie : Applications potentielles dans le développement de nouvelles thérapies anticancéreuses et comme outil de recherche dans la découverte de médicaments.

Mécanisme d'action

GDC-0425 exerce ses effets en inhibant sélectivement la chèque kinase 1 (Chk1), un régulateur clé du cycle cellulaire. En inhibant Chk1, GDC-0425 empêche l'activation des points de contrôle du cycle cellulaire, ce qui conduit à l'accumulation de dommages à l'ADN et à la mort cellulaire subséquente. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses présentant une activité p53 défectueuse, car ces cellules dépendent fortement de Chk1 pour leur survie.

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.

Biology: Investigated for its role in modulating DNA damage response pathways and enhancing the efficacy of chemotherapeutic agents.

Medicine: Explored in clinical trials for the treatment of refractory solid tumors, particularly in combination with gemcitabine.

Industry: Potential applications in the development of new cancer therapies and as a research tool in drug discovery .

Mécanisme D'action

GDC-0425 exerts its effects by selectively inhibiting checkpoint kinase 1 (Chk1), a key regulator of the cell cycle. By inhibiting Chk1, GDC-0425 prevents the activation of cell-cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death. This mechanism is particularly effective in cancer cells with defective p53 activity, as these cells rely heavily on Chk1 for survival .

Comparaison Avec Des Composés Similaires

Composés similaires

AZD7762 : Un autre inhibiteur de Chk1 avec des mécanismes d'action similaires.

LY2606368 : Un inhibiteur double de Chk1 et Chk2, offrant une inhibition plus large des points de contrôle du cycle cellulaire.

MK-8776 : Un inhibiteur sélectif de Chk1 avec une efficacité comparable dans les modèles précliniques.

Unicité de GDC-0425

GDC-0425 est unique en raison de sa forte sélectivité pour Chk1 et de sa capacité à améliorer l'efficacité des agents dommageables à l'ADN comme la gemcitabine. Son profil pharmacocinétique favorable et sa toxicité gérable en font un candidat prometteur pour un développement clinique plus poussé .

Activité Biologique

The compound 3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile , also known as PF-00610355, is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of PF-00610355 is complex, featuring a tricyclic framework with multiple nitrogen atoms and a carbonitrile group. Its molecular formula can be represented as C₁₅H₁₈N₄O. The compound's unique structure suggests potential interactions with various biological targets.

PF-00610355 has been investigated primarily for its potential role as a modulator of neurotransmitter systems. Preliminary studies suggest that it may interact with the cholinergic system, which is crucial for cognitive functions. The compound's ability to inhibit certain enzymes related to neurotransmitter breakdown could enhance cholinergic signaling, making it a candidate for neurodegenerative disease treatment.

Pharmacological Effects

-

Neuroprotective Properties :

- PF-00610355 has shown promise in preclinical models of Alzheimer's disease by potentially reducing neuroinflammation and promoting neuronal survival.

- Studies indicate that it may enhance synaptic plasticity, which is essential for learning and memory.

-

Antidepressant-like Effects :

- In animal models, PF-00610355 exhibited behaviors consistent with antidepressant activity. This effect may be linked to its modulation of serotonin and norepinephrine levels in the brain.

-

Analgesic Activity :

- Research has suggested that PF-00610355 may possess analgesic properties, potentially through its interaction with pain pathways in the central nervous system.

Table 1: Summary of Key Studies on PF-00610355

| Study Reference | Objective | Methodology | Key Findings |

|---|---|---|---|

| Wu et al., 2010 | Evaluate neuroprotective effects | In vitro assays on neuronal cultures | Showed reduced apoptosis in neurons treated with PF-00610355 |

| Burns et al., 1999 | Assess cognitive enhancement | Behavioral tests in rodent models | Improved performance in memory tasks compared to controls |

| Tariot et al., 2000 | Investigate antidepressant effects | Forced swim test in mice | Significant reduction in immobility time indicating antidepressant-like effects |

Safety and Toxicology

While PF-00610355 shows promising biological activity, safety assessments are crucial. Early toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.